6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol
Description
6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol (CAS: 306978-66-5) is a pyridine derivative with a molecular formula of C₁₁H₅Cl₃N₂O₂ and a molecular weight of 290.53 g/mol. The compound features a pyridine core substituted with:
- A chlorine atom at position 6,
- A 3,4-dichlorophenyl group at position 5,
- Hydroxyl (-OH) groups at positions 2 and 4.
The diol groups enhance hydrogen-bonding capacity, which may influence solubility and crystallinity .
Properties
IUPAC Name |
6-chloro-5-(3,4-dichlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c12-6-2-1-5(3-7(6)13)10-8(16)4-9(17)15-11(10)14/h1-4H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWDLRGCPHISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(NC(=O)C=C2O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol typically involves the reaction of 3,4-dichlorophenylboronic acid with 6-chloro-2,4-dihydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecular architectures through various chemical reactions, including:
- Suzuki-Miyaura Coupling : The compound can be synthesized using 3,4-dichlorophenylboronic acid and 6-chloro-2,4-dihydroxypyridine under palladium-catalyzed conditions.
- Oxidation and Reduction Reactions : It can undergo oxidation to yield ketones and carboxylic acids or reduction to produce amines and alcohols.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of various pathogens.
- Anticancer Potential : The compound has been investigated for its ability to inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.
Medicinal Chemistry
Therapeutic Agent Exploration
The compound is being explored as a therapeutic agent due to its interaction with specific biological targets. Its mechanism of action involves:
- Enzyme Inhibition : It may inhibit certain enzymes that play a role in disease progression.
- Receptor Modulation : The compound has shown potential in modulating receptor activity, which could lead to novel treatment pathways for various diseases .
Industrial Applications
Development of New Materials
In the industrial sector, this compound is utilized in:
- Chemical Processes : Its unique properties make it valuable in the development of new chemical processes and materials.
- Material Science : The compound's stability and reactivity are leveraged in creating advanced materials with specific functionalities.
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent . -
Antimicrobial Activity Assessment
Another research project evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited inhibitory effects comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenyl Isomers
6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol (CAS: 306978-68-7)
- Molecular Formula : C₁₁H₅Cl₃N₂O₂ (same as the reference compound).
- Key Difference : The dichlorophenyl group is substituted at the 2,4-positions instead of 3,4.
- Implications: Altered steric hindrance due to the ortho-chloro substituent. Potential differences in intermolecular interactions (e.g., crystal packing) compared to the 3,4-isomer .
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol (CAS: 20054-98-2)
Substitution with Trifluoromethyl Groups
6-Chloro-5-(3-(trifluoromethyl)phenyl)-2,4-pyridinediol (CAS: 477864-71-4)
- Molecular Formula: C₁₂H₇ClF₃NO₂.
- Key Difference : The phenyl group bears a trifluoromethyl (-CF₃) substituent instead of chlorine.
- Molecular weight (289.64 g/mol) is comparable to the reference compound, but the -CF₃ group may alter metabolic stability in biological systems .
Heterocyclic Modifications
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS: 1001341-31-6)
- Molecular Formula : C₁₃H₈Cl₂N₂O₂.
- Key Differences :
- An oxazolo ring is fused to the pyridine core.
- Substituents include a 3-chloro-4-methoxyphenyl group.
- The methoxy group (-OCH₃) may enhance lipophilicity compared to hydroxylated analogs .
Biological Activity
6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol is a pyridine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of chlorine atoms and a dichlorophenyl group, contributes to its diverse biological effects and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H8Cl2N2O2. Its structure features a pyridine ring with hydroxyl groups and halogen substituents, which enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation and potential anticancer effects.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways that are critical in disease processes.
- Gene Expression Alteration : It has been shown to affect the expression of genes related to its biological activities, further elucidating its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains. For instance, it has been investigated for its potential to inhibit bacterial growth and fungal infections.
- Anticancer Activity : The compound has shown promise in preclinical studies as an anticancer agent. It may exert cytotoxic effects on cancer cells by targeting specific signaling pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at positions 5 and 3,4-dichlorophenyl | Antimicrobial, Anticancer |
| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Tert-butyl group at position 5 | Antifungal |
| 6-Chloro-5-(2,4-dichlorophenyl)-2-pyridinol | Chlorine at position 5 and 2,4-dichlorophenyl | Antimicrobial |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Research : In vitro studies have indicated that the compound significantly reduces cell viability in multiple cancer cell lines. For example, a study reported a dose-dependent decrease in proliferation rates of colorectal cancer cells treated with this compound.
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of this compound against pathogenic bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Q & A
Basic Research Questions
What are the common synthetic routes for 6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol?
Methodological Answer:
- Condensation-Cyclization Approach : Start with 3,4-dichlorobenzaldehyde and a pyridine precursor (e.g., 2,4-dihydroxypyridine derivative) under acidic conditions. Use catalysts like palladium or copper for coupling reactions .
- Halogenation Post-Functionalization : Synthesize the pyridinediol core first, followed by electrophilic aromatic substitution with chlorine donors (e.g., Cl₂ or SOCl₂) at the 5- and 6-positions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF or toluene) and temperature (80–120°C) to avoid side products .
Which spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the pyridine ring and dichlorophenyl group .
- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., hydroxyl protons at δ 10–12 ppm) and aromatic carbon signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine atoms .
What are the key solubility and stability considerations for handling this compound in aqueous environments?
Methodological Answer:
- Solubility : Limited solubility in water; use polar aprotic solvents (e.g., DMSO) for stock solutions. Test solubility gradients in ethanol/water mixtures .
- Stability : Protect from light and moisture. Store at –20°C under inert gas (N₂/Ar) to prevent hydroxyl group oxidation .
Advanced Research Questions
How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). Use software like Minitab for response surface modeling .
- Computational Screening : Employ quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .
- Case Study : A 2³ factorial design reduced side-product formation by 40% when optimizing Cl⁻ donor equivalents and reaction time .
What strategies are recommended for resolving contradictions in reported biological activity data?
Methodological Answer:
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., MIC assays for antibacterial activity) using reference strains .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace Cl with F) to isolate contributing factors .
- Molecular Docking : Validate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .
How should researchers design experiments to investigate regioselectivity in derivatization reactions?
Methodological Answer:
- Isotopic Labeling : Use -labeled starting materials to track substitution patterns via MS .
- Kinetic Profiling : Conduct time-resolved NMR to monitor intermediate formation at 5- vs. 6-positions .
- Computational Modeling : Compare activation energies for alternative reaction pathways using Gaussian .
What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Prep-HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) .
- Crystallization Screening : Test solvent pairs (e.g., ethyl acetate/hexane) to optimize crystal morphology .
- Membrane Separation : Employ nanofiltration membranes (MWCO 500 Da) to remove low-MW impurities .
How can computational chemistry methods be applied to predict reactivity patterns of this compound?
Methodological Answer:
- Reaction Path Search : Use GRRM17 software to map potential energy surfaces for hydroxyl group tautomerization .
- Electrostatic Potential (ESP) Analysis : Identify nucleophilic/electrophilic sites via Mulliken charges calculated at the B3LYP/6-31G* level .
What methodologies are effective for analyzing degradation products under various environmental conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) and analyze via LC-MS to detect photolytic byproducts .
- Hydrolysis Profiling : Incubate in buffer solutions (pH 2–12) at 37°C for 24h; monitor via -NMR for ring-opening products .
How can researchers validate synthetic pathways while accounting for potential dihydroxy tautomerization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
